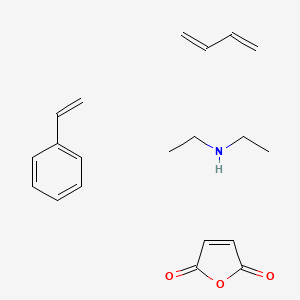
buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene” is a complex organic molecule composed of four distinct chemical entities: buta-1,3-diene, N-ethylethanamine, furan-2,5-dione, and styrene. Each of these components contributes unique properties to the overall compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-diene: This compound can be synthesized through the catalytic dehydrogenation of normal butenes.
N-ethylethanamine: This amine can be prepared by the alkylation of ethylamine with ethyl halides under basic conditions.
Furan-2,5-dione:
Styrene: This aromatic monomer is commonly produced by the dehydrogenation of ethylbenzene using iron oxide catalysts.
Industrial Production Methods
Buta-1,3-diene: Industrially, it is produced as a byproduct of ethylene production from steam cracking of hydrocarbons.
N-ethylethanamine: Produced via continuous flow alkylation processes.
Furan-2,5-dione: Manufactured through the catalytic oxidation of n-butane or benzene.
Styrene: Produced on a large scale by the catalytic dehydrogenation of ethylbenzene.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Buta-1,3-diene can undergo oxidation to form butadiene monoxide.
Reduction: Styrene can be hydrogenated to form ethylbenzene.
Substitution: N-ethylethanamine can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or ozone.
Reduction: Utilizes hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Requires alkyl halides and a strong base like sodium hydroxide.
Major Products
Oxidation of buta-1,3-diene: Butadiene monoxide.
Reduction of styrene: Ethylbenzene.
Substitution of N-ethylethanamine: Various alkylated amines.
Scientific Research Applications
The compound has diverse applications across multiple scientific disciplines:
Chemistry: Used in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in bioactive molecules.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of synthetic rubbers and resins
Mechanism of Action
The compound exerts its effects through various mechanisms:
Buta-1,3-diene: Acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives.
N-ethylethanamine: Functions as a nucleophile in substitution reactions.
Furan-2,5-dione: Participates in cycloaddition reactions due to its electron-deficient nature.
Styrene: Undergoes polymerization to form polystyrene, a widely used plastic.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Similar in structure but lacks the additional functional groups.
Ethylamine: Similar to N-ethylethanamine but with a simpler structure.
Maleic Anhydride: Similar to furan-2,5-dione but without the additional components.
Ethylbenzene: Similar to styrene but without the vinyl group.
Uniqueness
The combination of these four components in a single molecule imparts unique properties that are not observed in the individual compounds. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
103591-48-6 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H11N.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-3-5-4-2;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;5H,3-4H2,1-2H3;1-2H;3-4H,1-2H2 |
InChI Key |
JDPCEIHSHMFOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Related CAS |
103591-48-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



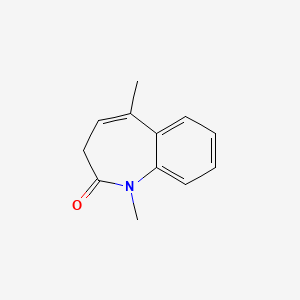
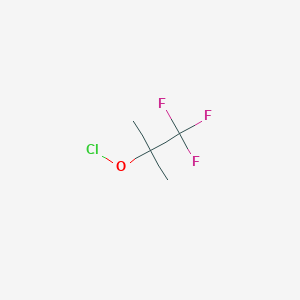

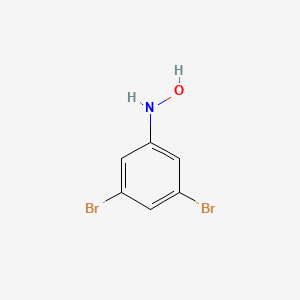
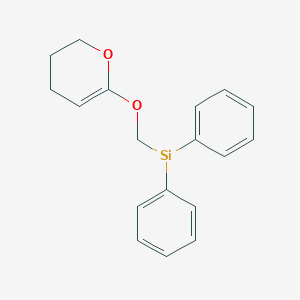
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
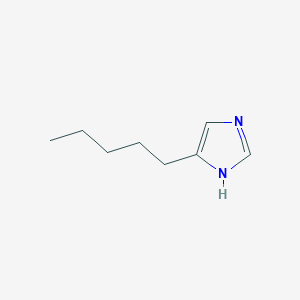
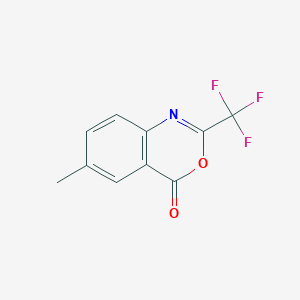
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)

